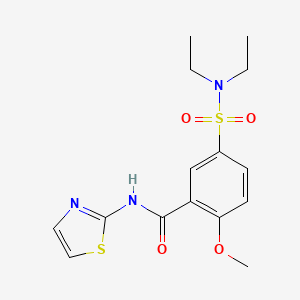

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide

Descripción

5-(N,N-Diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring at the 2-position of the benzamide scaffold. Its structure includes a diethylsulfamoyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. This compound is part of a broader class of N-(thiazol-2-yl)-benzamide analogs studied for their pharmacological properties, particularly as zinc-activated channel (ZAC) antagonists . The diethylsulfamoyl moiety enhances solubility and may influence binding interactions with target proteins, while the methoxy group contributes to electronic and steric effects on the aromatic ring .

Propiedades

IUPAC Name |

5-(diethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-4-18(5-2)24(20,21)11-6-7-13(22-3)12(10-11)14(19)17-15-16-8-9-23-15/h6-10H,4-5H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDJLFSQINHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents like EDCI or DCC can form the desired benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzamide core can produce corresponding amines.

Aplicaciones Científicas De Investigación

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological activity and structural features of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide can be contextualized by comparing it to structurally related benzamide analogs. Below is a detailed analysis:

Structural Modifications and Activity Trends

Key Observations:

Substitution Position Matters :

- Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., TTFB with 3-fluoro) exhibit stronger ZAC antagonism than para-substituted analogs (e.g., 4g with 4-acetyl), likely due to reduced steric hindrance and optimized binding to the ZAC transmembrane domain .

- Methoxy vs. Sulfamoyl Groups : The 2-methoxy group in the target compound may enhance π-π stacking interactions compared to bulkier substituents like acetoxy (e.g., NTZ derivatives), which could reduce membrane permeability .

Diethylsulfamoyl Advantage: The diethylsulfamoyl group in the target compound improves solubility and may facilitate interactions with polar residues in the ZAC binding pocket, unlike nonpolar substituents like trifluoromethylbenzyl in SCD-1 inhibitors .

Selectivity Profiles :

- The target compound shows high selectivity for ZAC over related receptors (e.g., m5-HT3A), whereas NTZ derivatives exhibit broader activity due to their autophagy-inducing mechanisms .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | TTFB (5a) | NTZ | Compound 8 |

|---|---|---|---|---|

| Molecular Weight | ~395 g/mol | ~307 g/mol | ~354 g/mol | ~348 g/mol |

| LogP | ~2.1 (estimated) | ~2.8 | ~1.5 | ~2.3 |

| Solubility | Moderate (aqueous) | Low | High (due to nitro group) | Moderate |

| Metabolic Stability | High (sulfamoyl resistance) | Moderate (fluoro group) | Low (ester hydrolysis) | Moderate (methylthio) |

Notes:

- The diethylsulfamoyl group enhances metabolic stability compared to NTZ’s acetoxy group, which is prone to hydrolysis .

- TTFB’s lower solubility may limit bioavailability despite its potency .

Key Research Findings

- ZAC Antagonism : The target compound and TTFB inhibit ZAC with IC₅₀ values in the low micromolar range, outperforming analogs with para-substituted or bulky groups .

- SAR Insights: Small, electronegative substituents (e.g., fluoro, methoxy) at ortho/meta positions enhance ZAC binding. Diethylsulfamoyl groups improve solubility without compromising activity, unlike larger substituents (e.g., morpholinomethyl in Iranian Journal compounds) .

Actividad Biológica

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22N4O3S

- Molecular Weight : 394.48 g/mol

- IUPAC Name : 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide

- Canonical SMILES : CCN(CC)S(=O)(=O)C1=C(C=CC=C1)C(=O)N2C(=S)C=CN=C2

Synthesis

The synthesis of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide typically involves several steps:

- Formation of Thiazole Ring : The thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Sulfamoylation : The introduction of the sulfonamide group is achieved by reacting the thiazole derivative with diethylamine and sulfur trioxide.

- Benzamide Formation : Coupling reactions with methoxybenzoyl chlorides lead to the formation of the final compound.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide exhibit significant anticancer activity. For instance, derivatives targeting EGFR and HER-2 have shown promising results in inhibiting breast cancer cell proliferation. In vitro assays demonstrated effective inhibition of cancer cell lines such as MCF-7 and SK-BR-3, with IC50 values ranging from 1.2 to 5.3 μM .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their activity.

- Induction of Apoptosis : Promoting apoptotic pathways in cancer cells through mechanisms such as ROS (reactive oxygen species) generation and cytochrome c release .

Comparative Analysis

To understand the unique properties of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide, a comparison with similar compounds is useful:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 3.1 | Effective against MCF-7 |

| Compound B | Antimicrobial | 8 | Strong activity against E. faecalis |

| 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide | Anticancer, Antimicrobial | TBD | Potential dual-target inhibitor |

Case Studies

- Breast Cancer Inhibition : A study demonstrated that compounds with similar structures effectively inhibited breast cancer growth in xenograft models, showcasing low toxicity while significantly reducing tumor size .

- Antimicrobial Activity : Research indicates that derivatives containing thiazole rings exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.